molecular formula C11H9ClN2S B3823573 4-[(4-chlorophenyl)thio]-6-methylpyrimidine CAS No. 201991-90-4

4-[(4-chlorophenyl)thio]-6-methylpyrimidine

Cat. No. B3823573
CAS RN: 201991-90-4
M. Wt: 236.72 g/mol
InChI Key: SXJUINSEOOPEOV-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorophenyl)thio]-6-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a sulfur atom making a thioether linkage with a 4-chlorophenyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring .


Synthesis Analysis

While the specific synthesis pathway for “4-[(4-chlorophenyl)thio]-6-methylpyrimidine” is not available, pyrimidine derivatives are often synthesized via cyclization reactions . For example, a possible method could involve the reaction of a suitable 4-chlorophenylthio compound with a 6-methylpyrimidine derivative .


Molecular Structure Analysis

The molecular structure of “4-[(4-chlorophenyl)thio]-6-methylpyrimidine” would consist of a pyrimidine ring with a methyl group at the 6-position and a 4-chlorophenylthio group at the 4-position . The presence of the sulfur and chlorine atoms could potentially influence the electronic properties of the molecule and its reactivity .

Mechanism of Action

The mechanism of action of “4-[(4-chlorophenyl)thio]-6-methylpyrimidine” is not known as it likely depends on the specific biological or chemical context in which it is used .

Safety and Hazards

The specific safety and hazards associated with “4-[(4-chlorophenyl)thio]-6-methylpyrimidine” are not known. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “4-[(4-chlorophenyl)thio]-6-methylpyrimidine” would depend on the results of initial studies on its properties and potential applications. Pyrimidine derivatives are of interest in medicinal chemistry due to their presence in many biologically active compounds .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-8-6-11(14-7-13-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJUINSEOOPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263567
Record name 4-[(4-Chlorophenyl)thio]-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201991-90-4
Record name 4-[(4-Chlorophenyl)thio]-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201991-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)thio]-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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